3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro group at position 3, a fluoro group at position 4 on the benzene ring, and a furan-2-ylmethyl substituent attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting properties . The chloro and fluoro substituents enhance lipophilicity and electronic effects, while the furan-2-ylmethyl group introduces steric and hydrogen-bonding capabilities, influencing both physicochemical properties and target interactions .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3S/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZAAICCELPWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents, along with the furan-2-ylmethyl group, contributes to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Halogen Effects: The 3-Cl, 4-F substitution in the target compound and TCN-201 enhances electron-withdrawing effects compared to non-halogenated analogs (e.g., ) .
Physicochemical Properties
*Estimated based on analogous structures.
Key Observations :
- The target compound complies with Lipinski’s rule of five, unlike TCN-201, which exceeds the molecular weight limit .
- The chloro and fluoro groups increase clogP compared to the methyl-substituted analog (), enhancing membrane permeability but requiring balance to avoid excessive hydrophobicity .
Key Observations :
- Target Specificity : TCN-201’s complex substituent enables selective binding to NMDA receptor subunits, whereas the furan-2-ylmethyl group in the target compound may favor interactions with microbial enzymes or ion channels .
- Antimicrobial Potential: Sulfonamides with halogen substituents (e.g., 3-Cl, 4-F) show enhanced activity against pathogens like Leishmania due to improved lipophilicity and target binding .
Biological Activity
3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a furan ring, and halogen substituents (chlorine and fluorine) on the benzene ring. These structural components contribute to its biological activity and reactivity. The molecular formula is , with a molecular weight of approximately 307.79 g/mol.
The biological activity of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is primarily attributed to the sulfonamide moiety, which mimics natural substrates and inhibits specific enzymes. Notably, it has been identified as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. This selectivity suggests potential therapeutic applications in cancer treatment .
Biological Activity Overview
-
Anticancer Activity :
- Inhibition of Carbonic Anhydrase IX : Studies indicate that this compound effectively inhibits CA IX, which is overexpressed in various tumors. This inhibition can disrupt tumor growth and metastasis .
- Cell Viability Assays : Preliminary data show that the compound reduces cell viability in cancer cell lines, indicating its potential as an anticancer agent.
-
Antibacterial Properties :
- Broad-spectrum Activity : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
- Mechanism : The antibacterial action may involve interference with bacterial enzyme systems, similar to other sulfonamide derivatives.
- Pharmacological Studies :
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Inhibits CA IX; reduces viability in cancer cell lines |
| Antibacterial | Effective against various pathogens; MIC values comparable to ampicillin and streptomycin |
| Toxicity | Low toxicity in HepG2 cell line studies |
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study conducted by researchers showed that 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide selectively inhibited CA IX with an IC50 value indicating potent activity. The compound's ability to disrupt pH regulation in tumors could enhance the efficacy of existing therapies .
Case Study 2: Antibacterial Efficacy
In another study assessing its antibacterial properties, the compound exhibited MIC values ranging from 0.008 to 0.046 μg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin . This suggests that the compound could serve as a valuable alternative or adjunct in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
